Potency Gain Over the Clinical-Development Candidate SLB1122168
SLF80821178 (51 ± 3 nM) achieves approximately 1.8-fold greater potency than the second-generation Spns2 inhibitor SLB1122168 (94 ± 6 nM) in the same HeLa cell S1P-release assay, establishing it as the most potent Spns2 inhibitor reported to date [1].
| Evidence Dimension | Inhibition of Spns2-mediated S1P release (IC50) |
|---|---|
| Target Compound Data | 51 ± 3 nM |
| Comparator Or Baseline | SLB1122168: 94 ± 6 nM |
| Quantified Difference | ~1.8-fold improvement in IC50 (94 nM → 51 nM) |
| Conditions | HeLa cells transfected with Spns2-encoding plasmid DNA; dose-response assay (1 nM–10 μM) |
Why This Matters
This potency advantage enables lower dosing for equivalent target engagement, reducing the risk of off-target effects in cellular and in vivo Spns2 studies.
- [1] Foster DJ, et al. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors. J Med Chem. 2024;67(13):11273-11295. doi:10.1021/acs.jmedchem.4c00879. View Source
